2-Isopropyl-3-methoxypyrazine-13C3

Food Chemistry Enology Analytical Method Development

2-Isopropyl-3-methoxypyrazine-13C3 (MW: 155.17 g/mol) is a stable isotope-labeled analog of the naturally occurring methoxypyrazine, 2-isopropyl-3-methoxypyrazine (IPMP; MW: 152.19 g/mol). It is characterized by the specific incorporation of three carbon-13 atoms within its molecular structure, as confirmed by distinct chemical shifts in 13C-NMR at δ 56.7 ppm (methoxy) and δ 22.3–28.9 ppm (isopropyl carbons).

Molecular Formula C8H12N2O
Molecular Weight 155.17 g/mol
Cat. No. B12369076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-3-methoxypyrazine-13C3
Molecular FormulaC8H12N2O
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CN=C1OC
InChIInChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3/i1+1,2+1,6+1
InChIKeyNTOPKICPEQUPPH-LQAOFMTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-3-methoxypyrazine-13C3 for Stable Isotope Dilution Assays: Sourcing Specifications


2-Isopropyl-3-methoxypyrazine-13C3 (MW: 155.17 g/mol) is a stable isotope-labeled analog of the naturally occurring methoxypyrazine, 2-isopropyl-3-methoxypyrazine (IPMP; MW: 152.19 g/mol) [1]. It is characterized by the specific incorporation of three carbon-13 atoms within its molecular structure, as confirmed by distinct chemical shifts in 13C-NMR at δ 56.7 ppm (methoxy) and δ 22.3–28.9 ppm (isopropyl carbons) . As a class of potent odorants, IPMP is a key analyte in food and environmental matrices, requiring precise analytical methods [2]. This labeled analog is a research-use-only compound specifically engineered for quantitative mass spectrometry workflows .

Why Unlabeled 2-Isopropyl-3-methoxypyrazine Is Inadequate for Rigorous Quantification


Substituting unlabeled 2-isopropyl-3-methoxypyrazine (IPMP) for its 13C3-labeled analog in quantitative analytical methods is a primary source of systematic error. In complex matrices such as wine, juice, or environmental water, the analyte's ionization efficiency in LC-MS or GC-MS is profoundly influenced by co-eluting matrix components [1]. Unlabeled standards cannot correct for these variable matrix effects, leading to inaccurate quantification [2]. Furthermore, with a sensory detection threshold of ~1-2 ng/L in water [3], accurate quantitation at these trace levels mandates the use of a co-eluting stable isotope-labeled internal standard (SIL-IS) to normalize for sample preparation losses and instrument drift. 2-Isopropyl-3-methoxypyrazine-13C3, with a mass difference of +3 Da from the native analyte, provides this exact correction without the risk of mass spectral overlap from naturally occurring 13C isotopes that could compromise deuterated (e.g., -d3) standards in certain matrices [4].

Quantitative Evidence for the Selection of 2-Isopropyl-3-methoxypyrazine-13C3 over Comparators


Differentiation of 13C3 vs. Unlabeled Standard in LC-MS/MS Quantification of IPMP in Wine

Using 2-Isopropyl-3-methoxypyrazine-13C3 as an internal standard for the quantification of IPMP in complex matrices like wine provides a distinct analytical advantage over using an unlabeled standard. In a typical stable isotope dilution assay (SIDA) for methoxypyrazines, the labeled standard co-elutes with the native analyte, correcting for matrix-induced ion suppression or enhancement. A calibration curve for IPMP quantification using this method typically achieves a linear range of 1-500 ng/L with a correlation coefficient (R²) exceeding 0.999 [1]. This high degree of linearity and accuracy is unattainable with external standard calibration using unlabeled IPMP, which is susceptible to matrix effects that can cause deviations in accuracy of 30% or more [2].

Food Chemistry Enology Analytical Method Development Stable Isotope Dilution Assay

Quantitative Advantage in Sensory Threshold Determination via Stable Isotope Dilution Assay (SIDA)

The sensomics approach, which links analytical chemistry to human sensory perception, relies on precise quantitation of trace-level odorants to calculate Odor Activity Values (OAVs). In a study on cold-pressed rapeseed oil, 2-isopropyl-3-methoxypyrazine (IPMP) was identified as the most impactful odorant with an OAV of 330, despite a low concentration of only 3.29 µg/kg [1]. This OAV calculation was enabled by a Stable Isotope Dilution Assay (SIDA), which would use a labeled standard like 2-Isopropyl-3-methoxypyrazine-13C3 for precise quantitation. Without such a labeled standard, accurate determination of this low concentration in a complex lipid matrix would be compromised by poor recovery and matrix effects, leading to a miscalculated OAV and a false understanding of its sensory contribution [2].

Sensory Science Flavor Chemistry Sensomics Aroma Analysis

Structural and Mass Spectrometric Differentiation of 13C3-Labeled IPMP from Its Deuterated (-d3) Analog

Selecting the correct isotopologue is critical for robust quantitative LC-MS methods. 2-Isopropyl-3-methoxypyrazine-13C3 differs from its commercially available deuterated analog (e.g., -d3) in its isotopic label. The 13C label is metabolically and chemically more stable, showing no evidence of hydrogen-deuterium exchange, which can occur with deuterated standards in protic solvents and complicate quantitation [1]. Specifically, the +3 Da mass shift of 13C3-IPMP provides a clear analytical window. While a -d3 standard also has a +3 Da shift, its mass spectrum may exhibit complex isotope clusters due to incomplete deuteration or back-exchange, potentially overlapping with the native analyte signal [2]. 13C3-IPMP produces a distinct, narrow isotopic peak that integrates cleanly, improving signal-to-noise and method reliability at the low ng/L levels typical of IPMP analysis .

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling Internal Standard Selection

Comparative Degradation Kinetics of 2-Isopropyl-3-methoxypyrazine in Water Treatment Scenarios

2-Isopropyl-3-methoxypyrazine (IPMP) is a persistent taste and odor compound in drinking water. Studies on its removal by ozonization show that IPMP and its structural analog, 2-isobutyl-3-methoxypyrazine (IBMP), exhibit similar degradation behavior. At an initial concentration of 100 ng/L and pH 6.8, ozonization for 15 minutes resulted in over 90% removal efficiency for both compounds [1]. The degradation of both compounds followed pseudo-first-order kinetics, with the rate being pH-dependent [2]. This established baseline degradation rate for unlabeled IPMP provides the essential context for using 2-Isopropyl-3-methoxypyrazine-13C3 as a tracer to precisely quantify the degradation pathway and identify transformation products without interference from the matrix, a task for which an unlabeled standard is unsuitable.

Environmental Chemistry Water Treatment Degradation Kinetics Ozonization

Primary Scientific Applications Requiring 2-Isopropyl-3-methoxypyrazine-13C3


High-Throughput GC-MS/MS Quantification of IPMP in Wine for Quality Control

Wine producers and contract research organizations require high-throughput, validated methods to monitor IPMP levels, as it is a key determinant of varietal character and off-flavors like 'ladybug taint'. Using 2-Isopropyl-3-methoxypyrazine-13C3 as an internal standard in a stable isotope dilution assay (SIDA) coupled with GC-MS/MS provides the necessary accuracy and precision. It corrects for sample-to-sample variations in extraction efficiency and matrix effects, enabling robust quantification at sub-ng/L levels as seen in the sensory threshold studies [1]. This is critical for ensuring product consistency and meeting export specifications. Unlabeled standards cannot provide this level of correction, leading to unreliable batch release decisions [2].

Elucidation of Key Aroma Drivers in Complex Foods via Sensomics

Academic and industrial flavor research labs employ the Sensomics approach to deconvolute complex food aromas. This involves quantifying dozens of odorants at trace levels and calculating their odor activity values (OAVs). The precise quantitation of potent compounds like IPMP, which can have OAVs exceeding 300 even at µg/kg concentrations, is only possible with a co-eluting stable isotope-labeled standard [3]. 2-Isopropyl-3-methoxypyrazine-13C3 is essential for this workflow, allowing researchers to accurately attribute sensory importance to specific molecules and guide flavor formulation or breeding programs. Using an unlabeled standard would yield inaccurate OAVs, leading to flawed conclusions about the drivers of aroma perception [4].

Environmental Fate and Water Treatment Process Optimization

Water utilities and environmental engineering firms investigate the removal of recalcitrant taste and odor compounds like IPMP by advanced oxidation processes (e.g., ozonization, UV/H2O2). To accurately quantify degradation kinetics and identify transformation products in a complex water matrix, they require an internal standard that corrects for matrix suppression and sample workup losses [5]. 2-Isopropyl-3-methoxypyrazine-13C3 is used in LC-MS/MS or GC-MS methods to provide this correction, enabling the development of reliable kinetic models for process optimization. This ensures that water treatment strategies are based on accurate data, rather than measurements confounded by analytical variability [6].

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